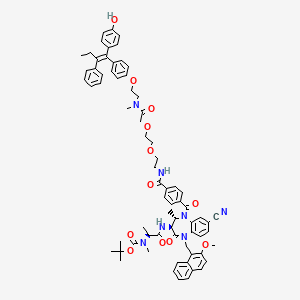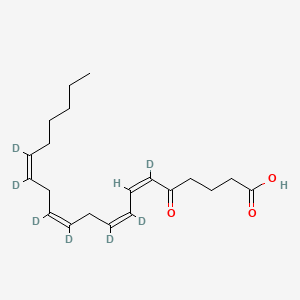
Hpk1-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hematopoietic progenitor kinase 1 inhibitor 17 (Hpk1-IN-17) is a novel small molecule inhibitor targeting hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is a member of the mitogen-activated protein kinase kinase kinase kinase family and plays a crucial role in regulating immune cell signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hematopoietic progenitor kinase 1 inhibitor 17 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions.
Industrial Production Methods
Industrial production of Hematopoietic progenitor kinase 1 inhibitor 17 involves optimizing the synthetic route for large-scale synthesis. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques. The process is designed to ensure the consistent production of high-purity Hematopoietic progenitor kinase 1 inhibitor 17 suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Hematopoietic progenitor kinase 1 inhibitor 17 undergoes various chemical reactions, including:
Oxidation: Hematopoietic progenitor kinase 1 inhibitor 17 can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within Hematopoietic progenitor kinase 1 inhibitor 17.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or modify functional groups on the Hematopoietic progenitor kinase 1 inhibitor 17 molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Aplicaciones Científicas De Investigación
Hematopoietic progenitor kinase 1 inhibitor 17 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Hematopoietic progenitor kinase 1 inhibitor 17 enhances T-cell activation and antitumor immunity, making it a promising candidate for cancer immunotherapy
Drug Development: Hematopoietic progenitor kinase 1 inhibitor 17 serves as a lead compound for developing new drugs targeting hematopoietic progenitor kinase 1 and related pathways.
Mecanismo De Acción
Hematopoietic progenitor kinase 1 inhibitor 17 exerts its effects by selectively inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the negative regulation of T-cell receptor signaling, leading to enhanced T-cell activation and immune responses. The molecular targets include the linker of activated T cells and associated downstream signaling molecules, such as Src homology 2 domain containing leukocyte protein of 76 kDa and phospholipase Cγ1 .
Comparación Con Compuestos Similares
Hematopoietic progenitor kinase 1 inhibitor 17 is compared with other hematopoietic progenitor kinase 1 inhibitors, such as:
Compound M074-2865: Similar binding mode to hematopoietic progenitor kinase 1 inhibitor 17 but with different potency and selectivity.
Isoindolone Compounds: Novel inhibitors with distinct structural features and biological activities.
Hematopoietic progenitor kinase 1 inhibitor 17 stands out due to its unique combination of potency, selectivity, and favorable pharmacokinetic properties, making it a valuable tool in cancer immunotherapy research .
Propiedades
Fórmula molecular |
C26H28N6O |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[2-[4-(4-methylpiperazin-1-yl)phenyl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]benzamide |
InChI |
InChI=1S/C26H28N6O/c1-30(2)26(33)20-6-4-18(5-7-20)22-16-27-25-24(22)29-23(17-28-25)19-8-10-21(11-9-19)32-14-12-31(3)13-15-32/h4-11,16-17H,12-15H2,1-3H3,(H,27,28) |
Clave InChI |
UGFRQKYVEWFPGO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CN=C4C(=N3)C(=CN4)C5=CC=C(C=C5)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)





![2,7-Disodium 4-hydroxy-5-{2-[8-hydroxy-1-oxo-3,6-bis(sodiooxysulfonyl)naphthalen-2-ylidene]hydrazin-1-yl}naphthalene-2,7-disulfonate](/img/structure/B15144149.png)
![2,4-diamino-6-[[(R)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B15144154.png)


